molecular formula C11H22N2O3 B567668 Tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate CAS No. 1308384-31-7

Tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B567668
CAS No.: 1308384-31-7
M. Wt: 230.308
InChI Key: RXAPIVVEFHXCTQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.308. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Modifications

  • Synthesis of Substituted Compounds : Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and derivatives have been synthesized using L-selectride in anhydrous tetrahydrofuran, leading to quantitative yields of cis isomers. This synthesis is significant for creating various isomers for potential applications (Boev et al., 2015).

  • Creation of New Scaffolds : The compound has been utilized to synthesize tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, serving as a scaffold for preparing substituted piperidines. This method involves regioselective ring-opening and 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).

  • Intermediate in Synthesis of Protein Kinase Inhibitors : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, serves as an intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors. The synthesis involves multiple steps including SN2 substitution, borohydride reduction, and oxidation (Chen Xin-zhi, 2011).

  • Formation of Pipecolic Acid Derivatives : The compound has been used in a cascade of reactions leading to pipecolic acid derivatives. The vinylfluoro group in the compound acts as an acetonyl cation equivalent under acidic conditions (Purkayastha et al., 2010).

  • Structural Characterization and Analysis : Detailed structural analyses of derivatives synthesized from tert-butyl 4-oxopiperidine-1-carboxylate have been conducted, including FTIR, NMR spectroscopy, and X-ray crystallographic analysis. These analyses contribute to understanding the chemical and physical properties of the synthesized compounds (Çolak et al., 2021).

  • Synthesis of α-Amino Acid N-Carboxy Anhydrides : The compound has been involved in synthesizing α-amino acid N-carboxy anhydrides, which are derived from tert-leucine amino acids. This synthesis is critical for developing various pharmaceuticals and biochemicals (Palomo et al., 1997).

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAPIVVEFHXCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901134110
Record name 1-Piperidinecarboxylic acid, 3-(aminomethyl)-3-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308384-31-7
Record name 1-Piperidinecarboxylic acid, 3-(aminomethyl)-3-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308384-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(aminomethyl)-3-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
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